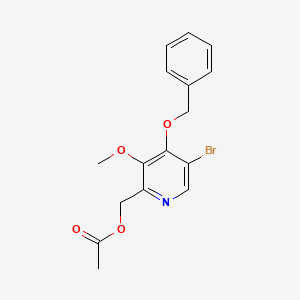

(4-(Benzyloxy)-5-bromo-3-methoxypyridin-2-yl)methyl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-(Benzyloxy)-5-bromo-3-methoxypyridin-2-yl)methyl acetate is a useful research compound. Its molecular formula is C16H16BrNO4 and its molecular weight is 366.211. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Large-Scale Synthesis Techniques :

- Research led by Morgentin et al. (2009) developed a methodology for efficient access to pyridin- and pyrimidin-2-yl acetate cores, which could potentially be applied to compounds like "(4-(Benzyloxy)-5-bromo-3-methoxypyridin-2-yl)methyl acetate" (Morgentin et al., 2009).

Photodynamic Therapy Applications :

- Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds, which show significant potential in photodynamic therapy for cancer treatment. This research indicates the broader applicability of bromo-methoxypyridinyl compounds in medical treatments (Pişkin et al., 2020).

Synthesis of Bioactive Compounds :

- Hirokawa et al. (2000) described an efficient synthesis process for a compound structurally related to dopamine and serotonin receptors antagonists. Their methodology might offer insights into synthesizing related compounds, including "this compound" (Hirokawa et al., 2000).

Potential in Anticancer Therapy :

- Du et al. (2018) isolated new alkaloids, one of which is structurally similar to methoxypyridinyl compounds, and demonstrated significant cytotoxic effects against human cancer cells (Du et al., 2018).

Chemical Characterization and Antioxidant Activity :

- Li et al. (2011) isolated bromophenols from marine algae, demonstrating potent antioxidant activities. This research underscores the potential of bromo-methoxypyridinyl derivatives in developing natural antioxidants (Li et al., 2011).

Mecanismo De Acción

Target of Action

Based on its structure, it can be inferred that it may interact with proteins or enzymes that have affinity for aromatic compounds or esters .

Mode of Action

The compound, being an ester, could potentially undergo hydrolysis in the presence of esterases, leading to the formation of an alcohol and an acid . The bromine atom on the pyridine ring might make the compound susceptible to nucleophilic aromatic substitution reactions .

Biochemical Pathways

It’s plausible that the compound could interfere with pathways involving aromatic compounds or esters .

Pharmacokinetics

Given its ester structure, it might be metabolized via ester hydrolysis . The presence of the bromine atom could potentially affect its distribution and excretion .

Result of Action

Based on its structure, it could potentially cause changes in cellular processes involving aromatic compounds or esters .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds could potentially influence the compound’s action, efficacy, and stability. For instance, the presence of esterases could accelerate the hydrolysis of the ester group . The bromine atom might make the compound more susceptible to nucleophilic aromatic substitution reactions under certain conditions .

Análisis Bioquímico

Biochemical Properties

Similar compounds have been known to participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation . The nature of these interactions could be influenced by the presence of a benzene ring, which allows for resonance stabilization .

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

(5-bromo-3-methoxy-4-phenylmethoxypyridin-2-yl)methyl acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO4/c1-11(19)21-10-14-16(20-2)15(13(17)8-18-14)22-9-12-6-4-3-5-7-12/h3-8H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQBUDHZJDUWDAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=NC=C(C(=C1OC)OCC2=CC=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethoxyphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2484397.png)

![(E)-2-cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2484398.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2484402.png)

![N-(2-chlorobenzyl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2484403.png)

![2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2484410.png)

![8-(3,5-dimethylphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2484412.png)